molecular formula C11H19NO4 B1344114 3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid CAS No. 683218-80-6

3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid

Cat. No. B1344114
M. Wt: 229.27 g/mol
InChI Key: VGEUFFPHZNVSKU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various stereoisomers of tert-butoxycarbonyl amino acids has been a subject of interest in recent research. One study successfully synthesized all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, which are unnatural amino acids, by optimizing reaction conditions to obtain either cis or trans acids and resolving the optical isomers through diastereomeric salt formation or chromatography on a chiral stationary phase . Another research effort described a practical and scalable enantioselective synthesis of (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid starting from enantiomerically enriched precursors, highlighting the importance of direct sulfate preparation in the process . Additionally, an improved synthesis of (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid was reported, utilizing milder and more selective conditions, and employing both classical salt resolution and enzymatic approaches for high selectivity .

Molecular Structure Analysis

The molecular structure and conformation of tert-butoxycarbonyl amino acids have been analyzed through various methods. X-ray analysis was used to determine the crystal structure of a derivative of 1-aminocyclopropanecarboxylic acid, revealing the Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond. The study also conducted conformational analysis using molecular mechanics, which suggested that the molecule's conformation in the crystal state is significantly influenced by hydrogen bonding .

Chemical Reactions Analysis

Research into the chemical reactions involving tert-butoxycarbonyl amino acids has led to the development of novel synthetic pathways. For instance, the synthesis of 3-aminotropones was achieved through a [4+3] cycloaddition reaction followed by a base-induced molecular rearrangement, demonstrating the versatility of tert-butoxycarbonyl amino acids in cycloaddition reactions . Another study focused on the stereoselectivity of a cyclopropanation step, which was found to be controllable by the functional group composition at a specific carbon atom, showcasing the intricate control possible in chemical reactions involving these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butoxycarbonyl amino acids are closely related to their molecular structure and the presence of specific functional groups. The enantiomeric separation of N-tert-butoxycarbonyl amino acids was explored using capillary electrophoresis with hydroxypropyl-substituted cyclodextrins, indicating the potential for chiral discrimination based on the physical properties of these compounds .

Scientific Research Applications

Application 1: Dipeptide Synthesis

  • Summary of the Application: This compound is used in the synthesis of dipeptides. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents .
  • Methods of Application: To expand the applicability of amino acid ionic liquids (AAILs), a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base .
  • Results or Outcomes: The dipeptides were obtained in satisfactory yields in 15 minutes .

Application 2: Deprotection of Boc Amino Acids

  • Summary of the Application: This compound is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures .
  • Methods of Application: The method for high temperature Boc deprotection of amino acid and peptides in a phosphonium ionic liquid is described . The ionic liquid had low viscosity, high thermal stability and demonstrated catalytic effect .

Application 3: Synthesis of Glucosamine Synthase Inhibitors

  • Summary of the Application: This compound is used in the synthesis of glucosamine synthase inhibitors .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

Application 4: Preparation of Non-standard Protected Amino Acid Derivatives

  • Summary of the Application: This compound is used in the preparation of non-standard protected amino acid derivatives that find application in peptide chemical synthesis and protein modification .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

Application 5: Multiple Roles in Organic Synthesis

  • Summary of the Application: This compound can play multiple roles as the reactant, reaction medium, coupling additive, and CTPA pre-activator in organic synthesis .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

Safety And Hazards

Boc-protected amines can cause skin and eye irritation. They may also be harmful if swallowed or inhaled . Therefore, appropriate safety measures should be taken when handling these compounds .

properties

IUPAC Name

3-cyclopropyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8(6-9(13)14)7-4-5-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEUFFPHZNVSKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624578
Record name 3-[(tert-Butoxycarbonyl)amino]-3-cyclopropylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid

CAS RN

683218-80-6
Record name 3-[(tert-Butoxycarbonyl)amino]-3-cyclopropylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-{[(tert-butoxy)carbonyl]amino}-3-cyclopropylpropanoic acid
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